BENGHE Foundational & Exploratory

Check Availability & Pricing

Levatinib: A Technical Guide to Solubility and
Stability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Levatin

Cat. No.: B241495

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility and stability characteristics
of Levatinib, a multi-kinase inhibitor used in oncology. The data and protocols presented are
compiled from various sources to support research and development activities.

Levatinib: Core Properties

Levatinib, chemically known as 4-[3-chloro-4-[[(cyclopropylamino)carbonyllJamino]phenoxy]-7-
methoxy-6-quinolinecarboxamide, is a receptor tyrosine kinase (RTK) inhibitor.[1] It primarily
targets Vascular Endothelial Growth Factor (VEGF) receptors VEGFR1, VEGFR2, and
VEGFR3, as well as other RTKs involved in angiogenesis and tumor progression, such as
Fibroblast Growth Factor (FGF) receptors (FGFRL1, 2, 3, and 4), Platelet-Derived Growth Factor
Receptor alpha (PDGFRa), KIT, and RET.[2][3][4]

Solubility Profile

Levatinib is a lipophilic molecule, which is reflected in its solubility profile. It is sparingly soluble
in agueous media and demonstrates a preference for organic solvents.[1][5] The solubility is
also pH-dependent, decreasing as the pH increases.[6]

The following tables summarize the known solubility data for Levatinib and its mesylate salt in
various solvent systems.
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Table 1: Solubility of Levatinib in Organic Solvents and Aqueous Mixtures

Solvent System Solubility Conditions/Notes
Dimethyl Sulfoxide (DMSO) ~1 mg/mL Standard conditions
Dimethylformamide (DMF) ~1 mg/mL Standard conditions
DMSO ~20 mg/mL With ultrasonication
1:5 DMSO:PBS (pH 7.2) ~0.16 mg/mL Prepared by first dissolving in

DMSO, then diluting.[1][5]

10% DMSO, 40% PEG300,

] > 2.08 mg/mL (Clear Solution)
5% Tween-80, 45% saline

10% DMSO, 90% (20% SBE-

) ] > 2.08 mg/mL (Clear Solution)
B-CD in saline)

10% DMSO, 90% corn oll > 2.08 mg/mL (Clear Solution)

Table 2: Qualitative and pH-Dependent Solubility of Levatinib Mesylate
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Solvent/Aqueous System

Solubility Classification

Water Slightly soluble
Acetic Acid Sparingly soluble
Methanol Slightly soluble

N,N-dimethylformamide

Slightly soluble

N-methylpyrrolidone

Slightly soluble

Pyridine

Slightly soluble

0.1 mol/L HCI

Very slightly soluble

Britton-Robinson buffer (pH 3-11)

Practically insoluble

Acetonitrile

Practically insoluble

Dehydrated ethanol

Practically insoluble

1-Propanol / 2-Propanol

Practically insoluble

1-Octanol

Practically insoluble

Isopropyl acetate

Practically insoluble

Data for Table 2 sourced from[2][5]

Protocol 2.2.1: Preparation of a Stock Solution in Organic Solvent

» Weigh the required amount of Levatinib, supplied as a crystalline solid.[1]

» Select a suitable organic solvent, such as DMSO or dimethylformamide.[1]

¢ Dissolve the Levatinib in the solvent of choice.

e Purge the resulting stock solution with an inert gas (e.g., nitrogen or argon) to displace

oxygen and enhance stability.[1]

Protocol 2.2.2: Preparation of an Aqueous Solution
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Due to its low aqueous solubility, a two-step process is recommended for preparing aqueous
solutions for in vitro assays.

» Prepare a concentrated stock solution of Levatinib in 100% DMSO as described in Protocol
2.2.1.

e Dilute the DMSO stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2) to the
final working concentration.[1] A common ratio used is 1 part DMSO stock to 5 parts
agueous buffer.[1][5]

» Note: It is not recommended to store the final agueous solution for more than one day due to
potential stability issues.[1]

Step 1: Stock Preparation

Weigh Crystalline Levatinib

'

Dissolve in 100% DMSO

'

Purge with Inert Gas

Step 2: Dilution
4
Dilute DMSO Stock
with Aqueous Buffer (e.g., PBS)

Final Product

Final Aqueous Solution
(Use within 24 hours)
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Click to download full resolution via product page
Caption: Workflow for preparing an aqueous solution of Levatinib.
Stability Profile
The stability of Levatinib is crucial for its storage, formulation, and therapeutic efficacy.

Table 3: Levatinib Stability and Degradation Summary

Condition Stability Assessment

As a crystalline solid stored at -20°C, Levatinib
Long-Term Storage )
is stable for at least 4 years.[1]

Not recommended for storage longer than one

Aqueous Solution
day.[1]

o ] The terminal elimination half-life in humans is
Elimination Half-Life ]
approximately 28 hours.[3]

Sensitive; leads to the formation of degradation

Acid Hydrolysis
products DP | and DP IV.[7]

Sensitive; leads to the formation of degradation

Alkaline Hydrolysis
products DP II, DP Ill, and DP V.[7]

Neutral Hydrolysis Comparatively stable.[7]
Oxidative Degradation Comparatively stable.[7]
Thermal Degradation Comparatively stable.[7]
Photolytic Degradation Comparatively stable.[7]

Protocol 3.2.1: Forced Degradation Study (as per ICH Guidelines)

Forced degradation studies are essential to develop stability-indicating analytical methods. A
typical study involves subjecting the drug substance to a series of stress conditions more
severe than accelerated stability conditions.
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e Preparation: Prepare solutions of Levatinib in a suitable solvent.

e Stress Conditions: Expose the solutions to the following conditions:

[¢]

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCI) at an elevated temperature.

[¢]

Alkaline Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.

[e]

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H202).

o

Thermal Degradation: Expose the solid drug or a solution to dry heat.

[¢]

Photolytic Degradation: Expose the drug solution to UV light (as per ICH Q1B guidelines).

o Analysis: At specified time points, analyze the stressed samples using a validated stability-
indicating method, such as UPLC or HPLC, to separate the parent drug from any
degradation products.[7][8]

o Mass Balance: Calculate the mass balance to ensure that the decrease in the parent drug
concentration correlates with the increase in the concentration of degradation products.[7]

Levatinib Sample

Stress Conditions| (ICH Q1A)

Acid Hydrolysis Alkaline Hydrolysis Oxidative (H2032) Thermal Photolytic (UV Light)

i

' Analysis by
Stability-Indicating HPLC/UPLC

Identify & Quantify
Degradation Products

Click to download full resolution via product page
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Caption: Workflow for a forced degradation stability study of Levatinib.

Mechanism of Action: Target Kinases

Understanding the targets of Levatinib is essential for interpreting its biological activity in
various assays. The drug functions by binding to the ATP-binding site of multiple receptor
tyrosine kinases, inhibiting their activity.[3]

Primary Kinase Targets

Inihibits

Inihibits

Inihibits

Levatinib

Inihibits

PDGFRa

Inihibits

segofi
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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